molecular formula C8H6ClN B15349663 3H-Indole,3-chloro

3H-Indole,3-chloro

Cat. No.: B15349663
M. Wt: 151.59 g/mol
InChI Key: HGYXKAVVJGMLEA-UHFFFAOYSA-N
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Description

3H-Indole,3-chloro is a halogenated derivative of indole, a heterocyclic aromatic organic compound. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3H-Indole,3-chloro can be synthesized through several synthetic routes. One common method involves the chlorination of indole using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective chlorination at the 3-position of the indole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 3H-Indole,3-chloro undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under suitable conditions.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of indole-3-carboxylic acid or indole-3-aldehyde.

  • Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted indoles, depending on the nucleophile used.

Scientific Research Applications

3H-Indole,3-chloro has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Indole derivatives are explored for their potential therapeutic applications, including the development of new drugs.

  • Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

3H-Indole,3-chloro is compared with other similar compounds, such as 3H-indole,3-bromo and 3H-indole,3-fluoro. These compounds share the indole core structure but differ in the halogen substituent at the 3-position. The presence of different halogens can influence the chemical reactivity and biological activity of the compounds.

Comparison with Similar Compounds

  • 3H-indole,3-bromo

  • 3H-indole,3-fluoro

  • 3H-indole,3-iodo

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Properties

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

3-chloro-3H-indole

InChI

InChI=1S/C8H6ClN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,7H

InChI Key

HGYXKAVVJGMLEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C=N2)Cl

Origin of Product

United States

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